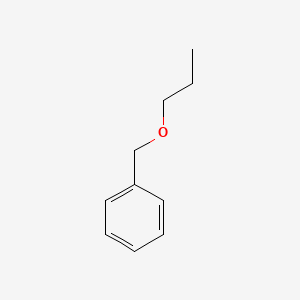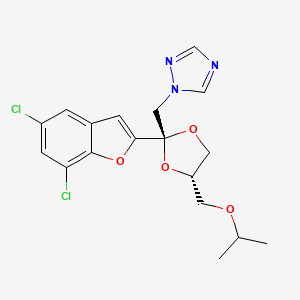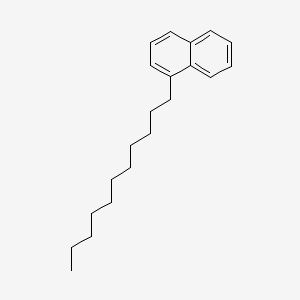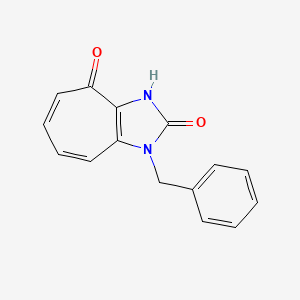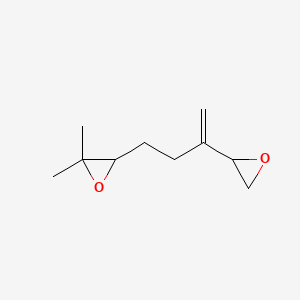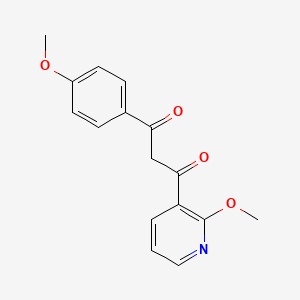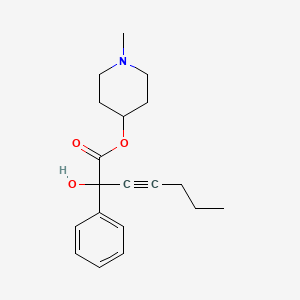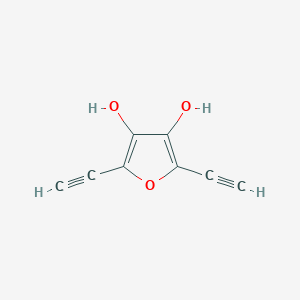
2,5-Diethynylfuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethynylfuran-3,4-diol is an organic compound characterized by the presence of two ethynyl groups attached to a furan ring, along with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylfuran-3,4-diol typically involves the dihydroxylation of a furan derivative followed by the introduction of ethynyl groups. One common method is the dihydroxylation of 2,5-difurylacetylene using osmium tetroxide (OsO4) as a catalyst, which results in the formation of the diol. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynylfuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl groups.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
2,5-Diethynylfuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Diethynylfuran-3,4-diol involves its interaction with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, further modifying its chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxymethylfuran: Similar structure but with hydroxymethyl groups instead of ethynyl groups.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl groups.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl and ethynyl groups
Uniqueness
2,5-Diethynylfuran-3,4-diol is unique due to the presence of both ethynyl and hydroxyl groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other furan derivatives .
Properties
CAS No. |
75609-59-5 |
|---|---|
Molecular Formula |
C8H4O3 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,5-diethynylfuran-3,4-diol |
InChI |
InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H |
InChI Key |
QLLLJMHSCRQUAR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(O1)C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


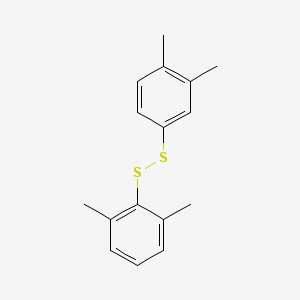
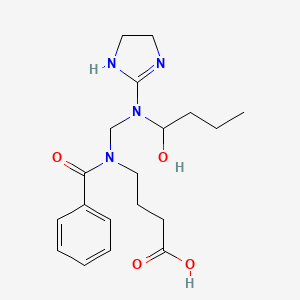
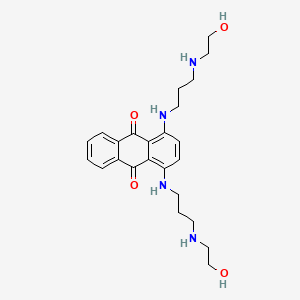
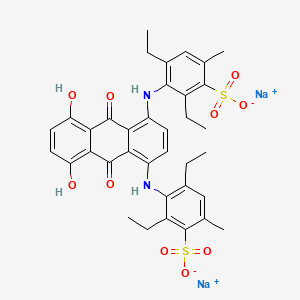
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
